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Compound of Interest

Compound Name: Renitek

Cat. No.: B1234160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe and effective use of

Renitek (enalapril) in research studies involving elderly populations. Particular attention is

given to initial dosing, dose titration, and monitoring, considering the physiological changes

associated with aging, especially altered pharmacokinetics and the higher prevalence of

comorbidities like renal impairment.

Introduction
Renitek, the brand name for enalapril maleate, is an angiotensin-converting enzyme (ACE)

inhibitor widely used in the management of hypertension and heart failure.[1][2] When

designing clinical trials or research protocols for geriatric subjects, it is imperative to adjust

dosing regimens to account for age-related physiological changes to mitigate the risk of

adverse events. Elderly patients may exhibit increased sensitivity to the effects of enalapril,

primarily due to reduced drug clearance.[3][4]

Pharmacokinetic Considerations in the Elderly
The pharmacokinetic profile of enalapril is altered in the elderly. Enalapril is a prodrug that is

hydrolyzed to its active metabolite, enalaprilat.[5] It is enalaprilat that is primarily responsible for

the therapeutic effects.
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Key Pharmacokinetic Changes in the Elderly:

Reduced Clearance: Studies have shown that enalapril clearance is reduced in elderly

subjects compared to younger individuals.[3][4] This is largely attributed to the age-related

decline in renal function.[4][5]

Increased Area Under the Curve (AUC): Consequently, the AUC for both enalapril and its

active metabolite, enalaprilat, is higher in the elderly.[4][6] One study noted a 113% increase

in the AUC for enalaprilat in the elderly compared to younger subjects.[6]

Slower Achievement of Steady State: Steady-state concentrations of enalaprilat are

achieved more slowly in older adults.[3]

Volume of Distribution: The weight-corrected volume of distribution at steady state after

enalaprilat administration has been shown to be different between young and elderly

subjects.[4]

These pharmacokinetic alterations underscore the need for conservative dosing strategies in

this population.

Dosing Recommendations for Research Protocols
The following tables summarize recommended dosing for Renitek in elderly research

participants based on clinical guidelines and study findings.

Table 1: Recommended Initial and Maintenance Doses of Renitek in Elderly (≥65 years)
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Indication Initial Dose
Usual
Maintenance
Dose

Maximum
Dose

Key
Consideration
s

Hypertension
2.5 mg to 5 mg

once daily[7]

10 mg to 40 mg

daily (as a single

or two divided

doses)[7]

40 mg daily[8]

Start at the lower

end of the dose

range, especially

in patients on

diuretics or with

suspected

volume

depletion.[8][9]

Symptomatic

Heart Failure

2.5 mg once

daily[7][9]

20 mg daily (as a

single or two

divided doses)[8]

[9]

40 mg daily (in

two divided

doses)[9]

Initiate under

close medical

supervision to

monitor for

hypotension.[8]

[9] Dose titration

should be

gradual, over 2

to 4 weeks.[8][9]

Asymptomatic

Left Ventricular

Dysfunction

2.5 mg once

daily[9]

20 mg daily (as a

single or two

divided doses)[9]

40 mg daily (in

two divided

doses)[9]

Similar to heart

failure, initiate

with caution and

titrate slowly.[9]

Table 2: Dose Adjustments for Renal Impairment in the Elderly

Creatinine Clearance (CrCl) Recommended Initial Dose

>30 mL/min
No initial dosage adjustment is typically needed,

but start with a low dose (e.g., 2.5-5 mg).[5]

≤30 mL/min 2.5 mg per day.[5]

Dialysis Patients 2.5 mg on dialysis days.[8]
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Note: Renal function should be routinely monitored in elderly patients receiving Renitek.[8][9]

Experimental Protocols
Protocol for a Dose-Finding Study in Elderly
Hypertensives
This protocol outlines a methodology for determining a safe and effective dose of Renitek in an

elderly population with mild-to-moderate essential hypertension.

1. Subject Recruitment:

Inclusion criteria: Age ≥ 65 years, diagnosis of mild-to-moderate essential hypertension
(systolic blood pressure 140-179 mmHg or diastolic blood pressure 90-109 mmHg).
Exclusion criteria: History of angioedema, severe renal impairment (CrCl < 30 mL/min),
bilateral renal artery stenosis, hypersensitivity to ACE inhibitors.

2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

3. Washout Period: A 2-week single-blind placebo washout period to establish baseline blood

pressure.[10][11]

4. Randomization and Treatment: Subjects are randomized to receive one of the following for 8

weeks:

Placebo once daily.
Renitek 2.5 mg once daily.
Renitek 5 mg once daily.
Renitek 10 mg once daily.

5. Dose Titration: After 4 weeks, if blood pressure is not controlled (<140/90 mmHg), the dose

may be doubled in the active treatment arms, up to a maximum of 20 mg/day.

6. Monitoring:

Blood pressure and heart rate measurements at baseline and weeks 2, 4, 6, and 8.
Serum creatinine and potassium levels at baseline and weeks 4 and 8.
Adverse event monitoring throughout the study.
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7. Outcome Measures:

Primary: Change from baseline in mean sitting diastolic and systolic blood pressure at week
8.
Secondary: Percentage of subjects achieving blood pressure control, incidence of adverse
events.

Protocol for Pharmacokinetic Assessment in the Elderly
This protocol details a method to compare the pharmacokinetics of enalapril and enalaprilat in

young versus elderly subjects.

1. Subject Groups:

Group 1: Healthy young volunteers (age 21-40 years).
Group 2: Healthy elderly volunteers (age ≥ 65 years).

2. Study Procedure:

Administer a single oral dose of 10 mg Renitek.[3][4]
Collect serial blood samples at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours
post-dose.
Analyze plasma concentrations of enalapril and enalaprilat using a validated liquid
chromatography-mass spectrometry (LC-MS) method.

3. Pharmacokinetic Parameters to be Determined:

Maximum plasma concentration (Cmax).
Time to maximum plasma concentration (Tmax).
Area under the plasma concentration-time curve (AUC).
Elimination half-life (t1/2).
Apparent total clearance (CL/F).

Potential Adverse Events in the Elderly
Elderly patients are more susceptible to certain adverse effects of Renitek. Researchers

should be vigilant in monitoring for the following:

Hypotension: Especially after the first dose or in volume-depleted patients.[8][9]
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Hyperkalemia: Increased risk in patients with renal impairment or those taking potassium

supplements or potassium-sparing diuretics.[1][12]

Worsening Renal Function: Particularly in patients with pre-existing renal disease or

renovascular hypertension.[9][13]

Cough: A common side effect of all ACE inhibitors.[12][14]

Angioedema: A rare but potentially life-threatening side effect.[12][15]
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Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Renitek.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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